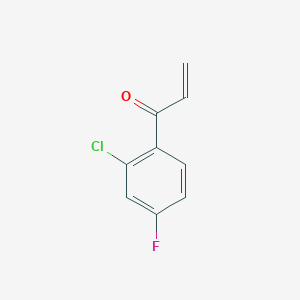
1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the fourth position on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-chloro-4-fluorobenzaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, yielding the desired chalcone product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the development of agrochemicals and dyes[][3].
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 1-(2-Chloro-1-(4-chlorobenzyl)-1H-indol-3-yl)-3-arylprop-2-en-1-ones
- 1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- 1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Uniqueness: 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-one is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H6ClFO |
|---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h2-5H,1H2 |
InChI Key |
YBWLLLAWSJBFMO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


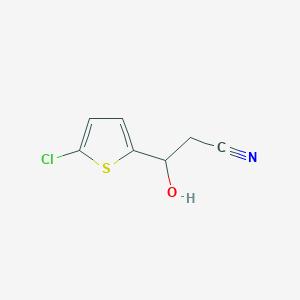
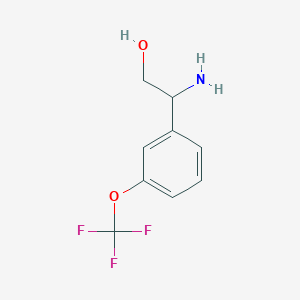
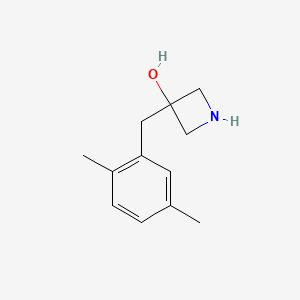
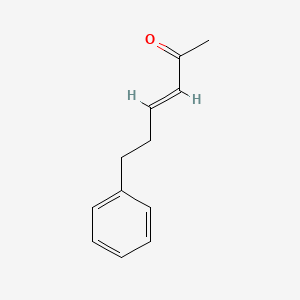
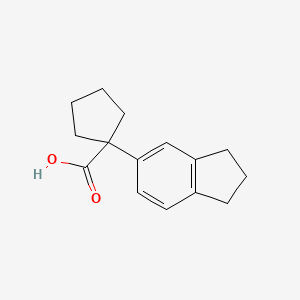
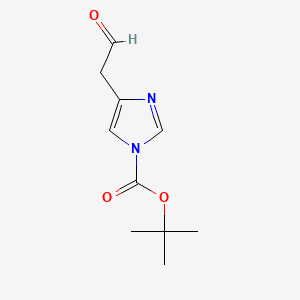
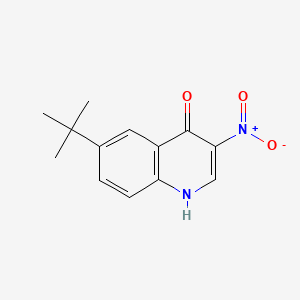
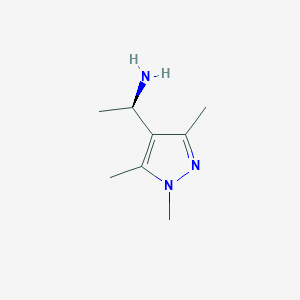

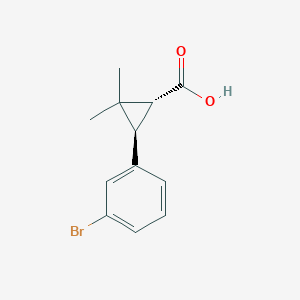
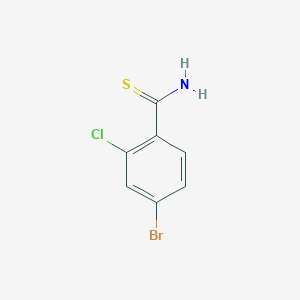

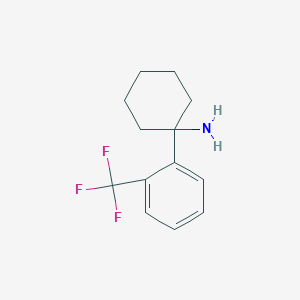
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
